3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
Brand Name: Vulcanchem
CAS No.: 64911-18-8
VCID: VC0028773
InChI: InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15?,16-,18-/m1/s1
SMILES: CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C
Molecular Formula: C₂₁H₄₀N₂O₅Si₂
Molecular Weight: 456.72

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

CAS No.: 64911-18-8

Cat. No.: VC0028773

Molecular Formula: C₂₁H₄₀N₂O₅Si₂

Molecular Weight: 456.72

* For research use only. Not for human or veterinary use.

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine - 64911-18-8

Specification

CAS No. 64911-18-8
Molecular Formula C₂₁H₄₀N₂O₅Si₂
Molecular Weight 456.72
IUPAC Name 1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15?,16-,18-/m1/s1
SMILES CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Properties

Structural Features

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine contains a 2'-deoxyuridine core with two tert-butyldimethylsilyl groups attached to the 3' and 5' hydroxyl positions of the sugar moiety. The compound maintains the β-D-configuration characteristic of natural nucleosides, with the uracil base positioned in the standard orientation.

The full IUPAC name of this compound is 1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione, which precisely describes its chemical structure including stereochemistry.

Physical and Chemical Properties

The compound exhibits distinctive physicochemical characteristics that influence its behavior in synthetic applications and biochemical studies. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

PropertyValue
Molecular FormulaC21H40N2O5Si2
Molecular Weight456.7 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents (e.g., chloroform, dichloromethane)
StabilityEnhanced stability compared to unprotected 2'-deoxyuridine
Hydrogen Bond DonorsReduced (compared to unprotected nucleoside)
Hydrogen Bond AcceptorsMultiple oxygen atoms serve as acceptors
IUPAC Name1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione

The presence of the bulky TBDMS groups significantly alters the compound's properties compared to unprotected 2'-deoxyuridine, particularly enhancing lipophilicity and reducing hydrogen bonding capacity at the protected positions. These properties are crucial for its applications in organic synthesis, where solubility in organic solvents and stability under various reaction conditions are essential.

Synthesis and Manufacturing

General Synthetic Approach

The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine typically follows a selective protection strategy of the parent nucleoside 2'-deoxyuridine. The most common approach involves the reaction of 2'-deoxyuridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of an appropriate base, most commonly imidazole or triethylamine.

The general reaction scheme can be represented as follows:

  • 2'-Deoxyuridine is dissolved in an appropriate solvent (typically DMF or pyridine)

  • TBDMS-Cl (2.2-2.5 equivalents) is added in the presence of imidazole

  • The reaction proceeds at room temperature or with mild heating

  • The product is isolated through extraction and purification by column chromatography

This approach typically yields the desired bis-protected product with high selectivity, although careful control of reaction conditions is necessary to avoid over-protection at the N-3 position of the uracil base.

Alternative Synthetic Methods

Alternative approaches have been developed to optimize yield and selectivity. These include:

  • Use of tert-butyldimethylsilyl triflate (TBDMS-OTf) as a more reactive silylating agent

  • Sequential protection strategies targeting first the 5' and then the 3' position

  • Enzymatic approaches for selective deprotection of fully protected derivatives

The choice of method depends on factors including scale, available reagents, and the specific requirements for subsequent synthetic steps.

Applications in Research and Industry

Role in Nucleoside Synthesis

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine serves as a crucial intermediate in the synthesis of modified nucleosides and nucleotides. The selective protection of the 3' and 5' hydroxyl groups leaves other positions available for chemical modifications, particularly:

  • The N-3 and C-5 positions of the uracil base

  • The C-2' position of the sugar moiety

This protection pattern is particularly valuable when synthesizing nucleoside analogs with modifications at specific positions while maintaining the integrity of the sugar-phosphate backbone attachment points.

Applications in Biochemical Research

The compound has found diverse applications in biochemical research:

  • As a building block for oligonucleotide synthesis

  • In the preparation of nucleoside analogs for enzymatic studies

  • As an intermediate in the synthesis of fluorescent or spin-labeled nucleosides for spectroscopic investigations

  • In the development of nucleoside-based molecular probes

Related compounds have been used in studies involving metal-halogen exchange reactions. For example, the sodium salt of 2'-deoxy-3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodouridine can undergo regioselective lithiation at the 5-position when treated with n-BuLi, enabling subsequent reactions with various electrophiles to create diverse 5-substituted 2'-deoxyuridines .

Role in Medicinal Chemistry

Protected nucleosides like 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine serve as key intermediates in medicinal chemistry, particularly in the development of:

  • Antiviral compounds

  • Anticancer nucleoside analogs

  • Molecular tools for studying DNA replication and repair

The ability to selectively modify specific positions while protecting others makes this compound valuable in structure-activity relationship studies that guide drug development.

Research Findings and Comparisons

Structural Comparisons with Similar Compounds

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine belongs to a family of silyl-protected nucleosides. A closely related compound is 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine, which differs only by the presence of a methyl group at the C-5 position of the pyrimidine base .

Table 2: Comparison of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Distinctive Feature
3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridineC21H40N2O5Si2456.7Uracil base with no C-5 substitution
3',5'-Bis-O-(tert-butyldimethylsilyl)thymidineC22H42N2O5Si2470.7Thymine base (5-methyl substituted)
2'-deoxy-3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodouridineC21H39IN2O5Si2582.7Iodine at C-5 position

These structural differences, though subtle, can significantly impact reactivity patterns and applications in synthesis .

Reactivity Patterns

The reactivity of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine is characterized by:

  • Enhanced stability of the protected hydroxyl groups compared to the parent nucleoside

  • Susceptibility to electrophilic substitution at the C-5 position of the uracil base

  • Potential for N-3 alkylation under strong basic conditions

  • Selective deprotection possibilities using fluoride-based reagents (e.g., TBAF)

The 5-iodo derivative shows particular synthetic utility, as demonstrated in research where treatment with n-BuLi enabled regioselective lithiation at the 5-position, followed by reactions with various electrophiles to produce 5-substituted derivatives in good yields .

Role in Advanced Nucleoside Synthesis

Recent research has highlighted the importance of silyl-protected nucleosides in creating complex nucleoside structures. For example, the synthesis of double-headed nucleosides, which have significant applications in studying secondary nucleic acid structures and as antimicrobial agents, often employs silyl-protected intermediates including compounds similar to 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine .

One specific synthetic approach begins with 5′-epoxide derivatives synthesized from 3′-O-(tert-butyldimethylsilyl)thymidine in three steps, demonstrating how selective silyl protection strategies enable the development of complex nucleoside architectures .

Analytical Characterization

Spectroscopic Properties

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: The 1H NMR spectrum shows characteristic signals for:

    • Aromatic protons of the uracil base

    • Anomeric proton of the sugar moiety

    • Distinct signals for the tert-butyl and dimethyl groups of the TBDMS moieties

  • Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight (456.7 g/mol) and fragment patterns showing loss of TBDMS groups

  • IR Spectroscopy: Characteristic absorption bands for:

    • C=O stretching of the uracil moiety

    • Si-O stretching from the silyl groups

    • N-H stretching from the uracil NH group

These spectroscopic properties provide definitive means for structural confirmation and purity assessment.

Chromatographic Behavior

The compound typically exhibits:

  • Good retention on silica-based chromatography columns using mid-polarity solvent systems

  • Characteristic UV absorption at 260-265 nm, typical of uridine derivatives

  • Higher retention times in reverse-phase HPLC compared to unprotected nucleosides due to increased lipophilicity

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